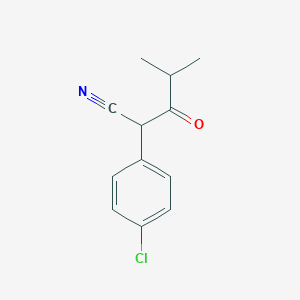![molecular formula C12H18F2N2O2 B13173663 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol is a synthetic compound characterized by the presence of a difluoroethyl group attached to an oxadiazole ring, which is further connected to a cyclohexanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a difluoroethylating agent.
Attachment to the Cyclohexanol Moiety: The final step involves the coupling of the oxadiazole intermediate with 4-methylcyclohexan-1-ol using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like Pd/C (palladium on carbon).
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 (chromium trioxide) in acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexanone.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted difluoroethyl derivatives.
Aplicaciones Científicas De Investigación
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The difluoroethyl group and oxadiazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol
- 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol
Uniqueness
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol is unique due to the specific positioning of the methyl group on the cyclohexanol ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C12H18F2N2O2 |
|---|---|
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18F2N2O2/c1-8-3-5-12(17,6-4-8)7-9-15-10(16-18-9)11(2,13)14/h8,17H,3-7H2,1-2H3 |
Clave InChI |
YXJPHWOJCZIESQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CC2=NC(=NO2)C(C)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


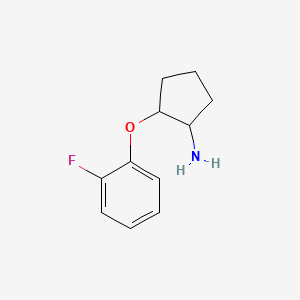

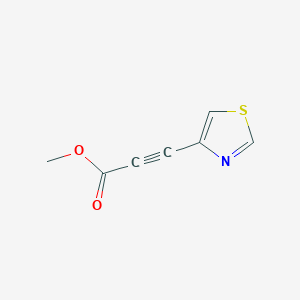
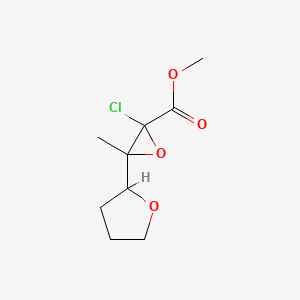
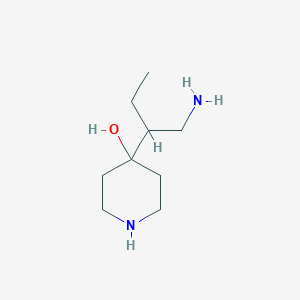
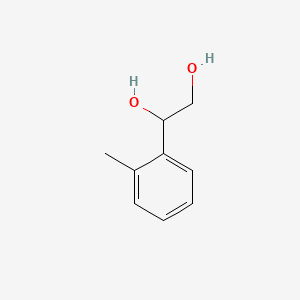
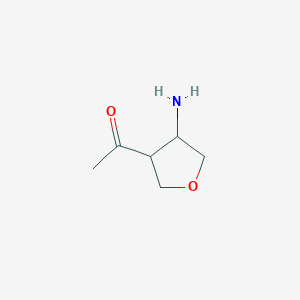
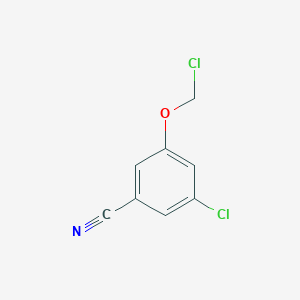

![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)

![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
